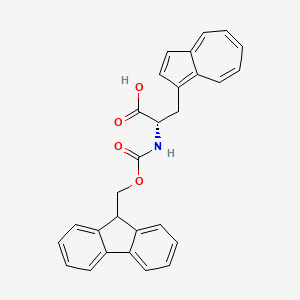![molecular formula C21H20BrClN2O2 B12334902 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester](/img/structure/B12334902.png)
1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with bromophenyl and chlorophenyl groups, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. The final step involves esterification to form the ethyl ester derivative. Industrial production methods may vary, but they generally follow similar principles with optimization for yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form other esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds include other imidazole derivatives with different substituents. For example:
1H-Imidazole-4-carboxylic acid, 1-(4-methylphenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester: This compound has a methyl group instead of a bromine atom, which may alter its reactivity and biological activity.
1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-fluorophenyl)-1-methylethyl]-, ethyl ester: The presence of a fluorine atom instead of chlorine can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of 1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C21H20BrClN2O2 |
|---|---|
分子量 |
447.8 g/mol |
IUPAC名 |
ethyl 1-(4-bromophenyl)-2-[2-(2-chlorophenyl)propan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C21H20BrClN2O2/c1-4-27-19(26)18-13-25(15-11-9-14(22)10-12-15)20(24-18)21(2,3)16-7-5-6-8-17(16)23/h5-13H,4H2,1-3H3 |
InChIキー |
HUWGIOCIKFLNPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C(=N1)C(C)(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



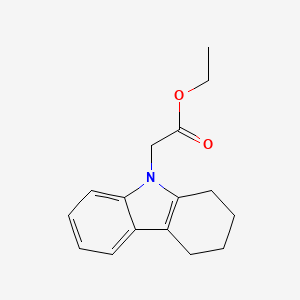
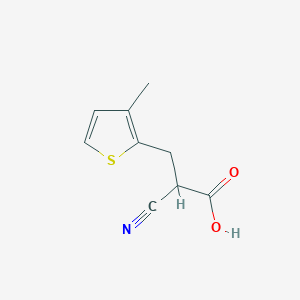
![1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12334834.png)
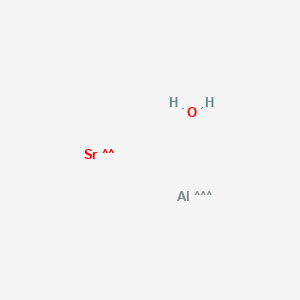
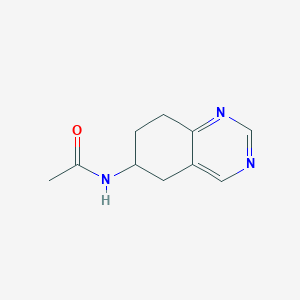
![beta-D-Glucopyranuronic acid, 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate]](/img/structure/B12334860.png)
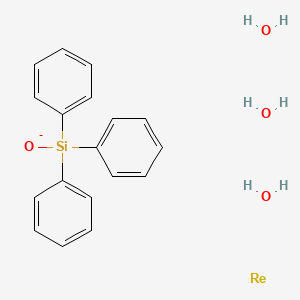
![ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)
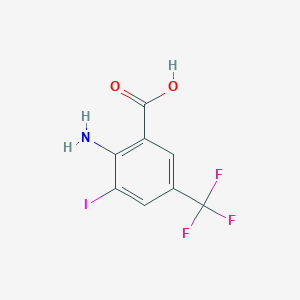
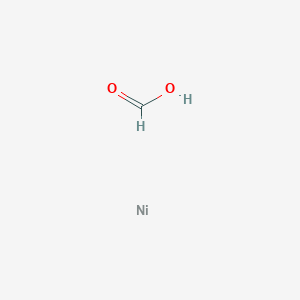
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12334883.png)
![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)
